
N-(1-hydroxy-2-methylpropan-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(1-hydroxy-2-methylpropan-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various tetrazole derivatives with potential antiallergic properties and their synthesis, which may be relevant to the analysis of the compound . Tetrazoles are a class of compounds known for their bioactivity, including antiallergic effects, as demonstrated by the series of N-tetrazolylpyridinecarboxamides and their structure-activity relationships (SAR) . These compounds have been evaluated for their antiallergic activity using the passive cutaneous anaphylaxis (PCA) assay, with some showing promising oral activity and low toxicity .
Synthesis Analysis
The synthesis of tetrazole derivatives typically involves the use of starting materials that can provide the necessary functional groups for the formation of the tetrazole ring. For instance, the synthesis of N-tetrazolylpyridinecarboxamides involves the introduction of the tetrazolyl group at the 2-position of the pyridine nucleus . The synthesis of the nitrogen-rich energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole was achieved using diaminomaleodinitrile as the starting material in a three-step process . Although the exact synthesis of "N-(1-hydroxy-2-methylpropan-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide" is not detailed, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is crucial for their biological activity. The crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a compound with a similar p-tolyl group, was determined using X-ray diffraction, revealing intra and intermolecular hydrogen bonds . These structural features can influence the compound's stability and reactivity. The molecular structure of tetrazole derivatives can be characterized by various spectroscopic methods, as seen with the characterization of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole .
Chemical Reactions Analysis
The reactivity of tetrazole derivatives can be influenced by the substituents on the tetrazole ring and the surrounding functional groups. The papers do not provide specific reactions for "N-(1-hydroxy-2-methylpropan-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide," but they do discuss the reactivity of similar compounds. For example, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides react with benzylthiol or thiophenols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . Such reactions are indicative of the potential reactivity of tetrazole derivatives in the presence of nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives, such as thermal stability, density, and enthalpy of formation, can be determined using techniques like differential scanning calorimetry (DSC) and computational methods . The thermal stability of the compounds is crucial for their safe handling and application. For example, the energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex showed decomposition peak temperatures of 332.6 °C and 374.1 °C, respectively . These properties are essential for predicting the behavior of the compounds under various conditions.
科学的研究の応用
Synthesis and Utilization in Continuous Flow Reactor
The chemical compound has applications in the safe generation and synthetic utilization of hydrazoic acid in a continuous flow reactor, contributing to the synthesis of 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides. This method highlights the chemical's role in facilitating reactions under high temperatures and pressures, ensuring safety despite the explosive properties of hydrazoic acid (Gutmann et al., 2012).
Microwave-Assisted Synthesis
This compound is involved in the microwave-assisted synthesis of tetrazolyl pyrazole amides, demonstrating a rapid and efficient method for creating derivatives with potential bactericidal, pesticidal, herbicidal, and antimicrobial activities. The technique offers a shorter reaction time compared to conventional heating methods (Hu et al., 2011).
Interaction with Biological Macromolecules
Research on Ni(II) complexes with Schiff base ligands includes characterizing the interaction of similar compounds with DNA/protein, showcasing their potential in binding to biological macromolecules. This study provides insights into the compound's applicability in understanding the biochemical interactions and cytotoxicities against various cell lines, which could be pivotal for drug discovery and development processes (Yu et al., 2017).
Drug Design and Pharmacokinetics
The compound has been studied for its role in the design and analysis of HIV-1 protease inhibitors, offering a potent inhibition mechanism and insights into improving pharmacokinetic properties for oral bioavailability. Crystallographic analysis supports its utility in mimicking peptide bonds, essential for antiviral drug development (Abdel-Meguid et al., 1994).
Polymerization Catalyst
It plays a role in catalyzing the ring-opening polymerization of aziridines, leading to the creation of polymers with specific end-group functionalities. This chemical serves as an initiator in the synthesis of telechelic and block copolymers, showcasing its utility in materials science for developing new polymeric materials (Bakkali-Hassani et al., 2018).
特性
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-methylphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-9-4-6-10(7-5-9)18-16-11(15-17-18)12(20)14-13(2,3)8-19/h4-7,19H,8H2,1-3H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDQXBSERIDLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-acetyl-N-(6-aminobenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3006582.png)

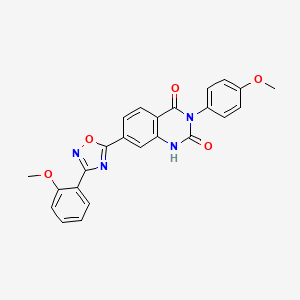

![Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-thiophenecarboxylate](/img/structure/B3006589.png)
![N-(3-chloro-2-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B3006590.png)
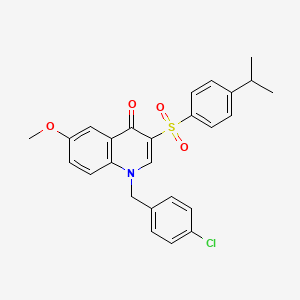
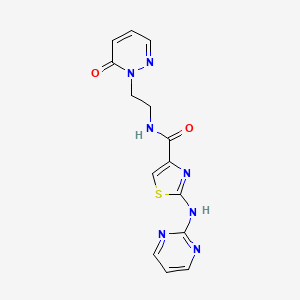
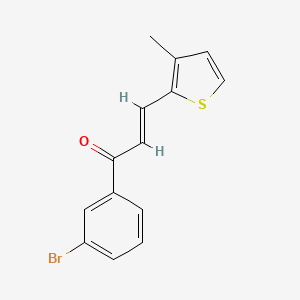
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3006600.png)
![N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3006602.png)
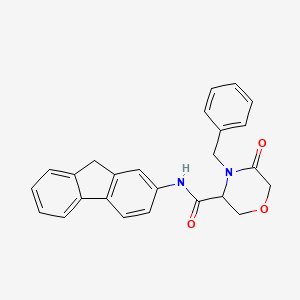
![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B3006604.png)
![5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide](/img/structure/B3006605.png)